molecular formula C5H9N3 B14020387 N,N-dimethyl-1H-imidazol-5-amine

N,N-dimethyl-1H-imidazol-5-amine

Cat. No.: B14020387
M. Wt: 111.15 g/mol
InChI Key: NVFFDPHSQRRFKK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazol-5-amine is a substituted imidazole derivative characterized by two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 5-position of the imidazole ring.

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

N,N-dimethyl-1H-imidazol-5-amine

InChI

InChI=1S/C5H9N3/c1-8(2)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7)

InChI Key

NVFFDPHSQRRFKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One of the common methods for synthesizing N,N-dimethyl-1H-imidazol-5-amine involves the cyclization of amido-nitriles.

    Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-1H-imidazol-5-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organometallic compounds.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues of N,N-Dimethyl-1H-imidazol-5-amine
Compound Name Substituents/Modifications Key Properties/Synthesis Notes Reference
N-((1H-Imidazol-5-yl)methyl)aniline (17) 5-imidazole + benzylamine substituent Yellow oil, 92% yield via DCM/MeOH (98:2) chromatography; moderate nucleophilicity at N1
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine N,N-dimethyl + methyl at imidazole C1 Commercial availability; used in coordination chemistry and ligand design
1-Methyl-4-nitro-1H-imidazol-5-amine Nitro group at C4, methyl at N1 Nitro group enhances electrophilicity; used in antitumor agents
N,N-Dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine Benzene-fused imidazole + nitro and dimethyl High planarity; nitro group stabilizes π-conjugation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) at N1 enhance nucleophilicity at the imidazole ring, as seen in N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine . In contrast, nitro groups (electron-withdrawing) at C4 or C6, as in 1-methyl-4-nitro-1H-imidazol-5-amine or N,N-dimethyl-6-nitro-benzimidazole, reduce basicity but improve stability and π-conjugation .
  • Steric Effects : Bulky substituents (e.g., trityl in 1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine) hinder reactivity at the N1 position, requiring specialized purification methods (e.g., petroleum ether/EtOAc) .

Key Observations :

  • Solvent Systems: Polar solvents (e.g., ethanol, DCM/MeOH) are preferred for imidazole derivatives due to their solubility and compatibility with NH4OH additives, which mitigate byproduct formation .
  • Chromatography vs. Recrystallization : Simple imidazoles (e.g., compound 15) achieve high yields via chromatography, while sulfonylated derivatives (e.g., 5-(1H-imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine) require recrystallization for purity .

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